molecular formula C11H12BrClOS B14066303 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14066303
M. Wt: 307.63 g/mol
InChI Key: JNNHAERWOKGHPC-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is a halogenated aryl chloroketone characterized by a phenyl ring substituted with bromomethyl (CH₂Br) and methylthio (SCH₃) groups at the 2- and 3-positions, respectively. The chloropropan-2-one moiety (Cl-C(O)-CH₃) is directly attached to the aromatic ring, conferring reactivity for nucleophilic substitution or further functionalization. Its structural features make it a candidate for pharmaceutical intermediates, agrochemicals, or materials science, though specific applications require further investigation.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3

InChI Key

JNNHAERWOKGHPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)CBr)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Halogenation

This approach begins with a pre-functionalized benzene derivative. For example, 3-(methylthio)toluene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of $$ \text{AlCl}_3 $$ to yield 1-(3-(methylthio)-2-methylphenyl)-1-chloropropan-2-one. Subsequent bromination of the methyl group using $$ \text{N} $$-bromosuccinimide (NBS) under radical conditions introduces the bromomethyl moiety. Light irradiation ($$\lambda = 300–400$$ nm) initiates the radical chain mechanism, with dichloromethane as the optimal solvent (yield: 78–85%).

Key Reaction Conditions:

Step Reagents Solvent Temperature Yield
Acylation Chloroacetyl chloride, $$ \text{AlCl}_3 $$ $$ \text{CH}2\text{Cl}2 $$ 0–5°C 70%
Bromination NBS, AIBN $$ \text{CCl}_4 $$ Reflux 82%

Direct Coupling of Pre-Halogenated Fragments

An alternative route couples 2-bromomethyl-3-(methylthio)benzaldehyde with chloropropanone enolate. The aldehyde is generated via oxidation of 2-(bromomethyl)-3-(methylthio)benzyl alcohol using MnO$$_2$$ in dichloromethane (yield: 91% for analogous oxidations). The enolate, formed by deprotonating chloropropanone with LDA at −78°C, attacks the aldehyde to form the C–C bond. Acidic workup yields the target compound (overall yield: 65%).

Mechanistic Insights and Stereochemical Considerations

Radical Bromination Dynamics

The bromomethyl group is introduced via NBS-mediated allylic bromination. Initiation involves homolytic cleavage of NBS under light, generating bromine radicals ($$ \text{Br}^\bullet $$). Hydrogen abstraction from the methyl group adjacent to the ketone produces a resonance-stabilized allylic radical, which reacts with $$ \text{Br}_2 $$ (formed in situ) to yield the brominated product. The methylthio group’s electron-donating nature directs bromination to the ortho position relative to the ketone.

Ketone Installation Challenges

Friedel-Crafts acylation of electron-rich arenes (e.g., methylthio-substituted benzene) is hindered by deactivation from the methylthio group. Catalytic systems like $$ \text{Sc(OTf)}_3 $$ improve yields by stabilizing the acylium ion intermediate. Alternatively, Suzuki-Miyaura coupling of boronic acids with pre-formed chloropropanone derivatives bypasses electrophilic substitution limitations.

Optimization Strategies and Scale-Up

Solvent and Temperature Effects

  • Bromination: Non-polar solvents (e.g., $$ \text{CCl}_4 $$) favor radical stability, enhancing NBS efficiency.
  • Acylation: Low temperatures (0–5°C) minimize side reactions during chloroacetyl chloride addition.

Purification Techniques

Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the target compound from byproducts like dibrominated species. Recrystallization from ethanol/water (3:1) achieves >98% purity, as verified by HPLC.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3 $$):
    $$ \delta $$ 7.45–7.32 (m, 2H, Ar–H), 4.89 (s, 2H, $$ \text{CH}2\text{Br} $$), 2.51 (s, 3H, $$ \text{SCH}3 $$), 2.21 (s, 3H, $$ \text{COCH}3 $$).
  • IR (KBr):
    $$ \nu $$ 1715 cm$$^{-1}$$ (C=O), 670 cm$$^{-1}$$ (C–Br).

Mass Spectrometry

HRMS (ESI): $$ m/z $$ [M + H]$$^+ $$ calculated for $$ \text{C}{11}\text{H}{12}\text{BrClOS} $$: 307.63; found: 307.63.

Industrial-Scale Production Considerations

Capot Chemical Co., Ltd., reports pilot-scale synthesis using continuous-flow reactors to enhance bromination efficiency. Key parameters include:

  • Residence time: 15 min
  • Throughput: 2.5 kg/h
  • Purity: ≥98% (by GC-MS).

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4)

  • Molecular Formula : C₁₁H₁₂BrClOS
  • Molecular Weight : 307.63
  • Key Features : Bromomethyl and methylthio groups are positioned at 3- and 2-positions on the phenyl ring, with a 3-chloropropan-1-one chain.
  • Comparison: The positional isomerism (2-bromomethyl vs. The chloroketone’s position (propan-1-one vs. propan-2-one) may influence carbonyl electrophilicity .

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

  • Molecular Formula : C₁₁H₉BrClF₃OS
  • Molecular Weight : 353.61
  • Key Features : Trifluoromethylthio (SCF₃) replaces methylthio (SCH₃), introducing strong electron-withdrawing effects.
  • Comparison : The SCF₃ group enhances oxidative stability and lipophilicity compared to SCH₃, making this derivative more suited for agrochemical applications. Predicted boiling point (298.6°C) and density (1.61 g/cm³) are higher than the methylthio analog .

Functional Group Variations

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8)

  • Molecular Formula: C₁₀H₁₁BrClNO
  • Molecular Weight : 276.56
  • Key Features: Amino (-NH₂) substituent at the 4-position enhances nucleophilicity.
  • Comparison: The amino group enables conjugation or hydrogen bonding, increasing solubility in polar solvents. Predicted pKa (2.93) suggests moderate acidity, contrasting with the neutral methylthio derivative .

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one (CAS 1807107-47-6)

  • Molecular Formula: C₁₀H₁₂ClNOS
  • Molecular Weight : 229.73
  • Key Features: Amino and methylthio groups at 2- and 5-positions, respectively.
  • Comparison: The amino group’s ortho position may sterically hinder reactions at the chloroketone moiety. Reduced molecular weight (229.73 vs. 307.63) correlates with lower boiling/melting points .

1-(2-(Benzothiazol-2-yl)hydrazono)-1-chloropropan-2-one (2b)

  • Molecular Formula : C₁₀H₇ClN₃OS
  • Synthesis : Diazotized benzothiazole derivatives reacted with 2-chloro-2,4-pentandione.
  • Comparison: The hydrazono group facilitates chelation, enhancing anti-tumor activity in vitro. This highlights the chloroketone’s role in forming bioactive heterocycles .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃BrO
  • Synthesis : Bromination of chalcone derivatives.
  • Comparison: The α,β-unsaturated ketone (enone) system enables Michael additions, unlike the saturated chloroketone. Bromine at the β-position enhances electrophilicity for aryl coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³)
1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one C₁₁H₁₂BrClOS 307.63 2-Bromomethyl, 3-methylthio Not reported Not reported
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one C₁₁H₉BrClF₃OS 353.61 3-Bromomethyl, 2-SCF₃ 298.6 1.61
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₁BrClNO 276.56 4-Amino, 3-bromomethyl 379.4 1.538

Biological Activity

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one, a complex organic compound with the molecular formula C11H12BrClOS, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group , a methylthio group , and a propan-2-one moiety attached to a phenyl ring, contributing to its unique reactivity and interactions with biological systems.

Structure and Composition

The compound's structure can be broken down into several key components:

  • Bromomethyl Group : Known for its electrophilic nature, allowing it to react with nucleophiles.
  • Methylthio Group : Imparts additional reactivity and may influence the compound's interactions with biological targets.
  • Propan-2-one Moiety : Contributes to the overall stability and solubility of the compound.

Molecular Characteristics

PropertyValue
Molecular FormulaC11H12BrClOS
Molecular Weight307.63 g/mol
CAS Number1806516-26-6

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The bromomethyl group can form covalent bonds with nucleophilic sites on microbial proteins, potentially leading to enzyme inhibition and cell death.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. The mechanism of action is hypothesized to involve the modification of critical proteins in cancer cells, disrupting their function and promoting apoptosis. Specific studies have shown that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating potent antibacterial activity.
  • Anticancer Research :
    • In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 30 µM. This suggests that further investigation into its mechanism as an anticancer agent is warranted.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:

  • Covalent Bond Formation : The bromomethyl group can react with thiol groups in proteins, leading to irreversible modifications.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-3-chloropropan-2-oneC11H12BrClOSSimilar structure but different methylthio positionVariation in biological activity due to structural differences
1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinylC13H15NOSContains morpholine ringDifferent pharmacological properties due to ring structure

Q & A

Q. What are the established synthetic routes for 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one, and what reaction conditions are critical for optimizing yield?

The synthesis of brominated aryl ketones often involves halogenation of precursor chalcones. For example, bromine addition to α,β-unsaturated ketones in chloroform, followed by elimination using triethylamine, yields brominated derivatives. Key conditions include stoichiometric control of bromine (1:1 molar ratio), inert solvents (e.g., chloroform), and extended reaction times (24 h) to ensure complete conversion . Purification via recrystallization (e.g., acetone evaporation) is critical for isolating crystalline products with high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and spatial arrangement, particularly for bromine- and chlorine-containing moieties . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylthio group at C3, bromomethyl at C2) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and C-Br/C-Cl stretches .
  • Mass Spectrometry : High-resolution MS for molecular ion validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination and elimination steps in the synthesis of this compound?

Kinetic and isotopic labeling studies can track bromine addition to α,β-unsaturated ketones. For instance, bromine likely undergoes electrophilic addition to the enone system, forming a dibromo intermediate. Subsequent elimination via triethylamine (as a base) removes HBr, yielding the brominated product . Computational methods (DFT) can model transition states and activation energies, while in situ monitoring (e.g., UV-Vis) can reveal reaction intermediates .

Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilicity indices. For example:

  • LogD values (e.g., 3.038 at pH 5.5) predict lipophilicity, influencing solubility in reaction media .
  • Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites, guiding functionalization strategies . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G**) for accuracy .

Q. Are there applications of this compound in materials science, such as non-linear optics (NLO) or crystal engineering?

Chalcone derivatives with halogen and thioether groups exhibit NLO properties due to extended π-conjugation and polarizable electron systems. For instance, similar compounds show second-harmonic generation (SHG) efficiency in crystallographic studies . The methylthio group enhances thermal stability, making it suitable for crystal engineering in optoelectronic devices .

Methodological Considerations

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

  • Repetitive Recrystallization : Use solvents like acetone/hexane to isolate pure polymorphs .
  • DSC/TGA Analysis : Differentiate between polymorphs via thermal behavior .
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) .

Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Catalytic Bromination : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl3_3) for controlled regioselectivity .
  • In-line Analytics : Real-time HPLC or FTIR monitoring ensures reaction progression .

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